molecular formula C19H21F3N4O B2994842 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1235303-89-5

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2994842
CAS RN: 1235303-89-5
M. Wt: 378.399
InChI Key: SXEWEQYVXZTIOM-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in the regulation of various cellular processes. The purpose of

Scientific Research Applications

Ion-pair Binding and Metal Ion Coordination
The synthesis of ligands capable of ion-pair binding and metal ion coordination through simultaneous coordination and hydrogen bonding interactions has been explored. For instance, ligands with pyridyl functionality adjacent to an anion-binding urea group demonstrate the ability to bind metal ions and ion-pairs, highlighting the potential of urea derivatives in creating complex structures with metal ions. This approach has been demonstrated through the synthesis of ambidentate ligands like 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, showcasing their utility in ion-pair binding coordination modes and metal complexation (Qureshi et al., 2009).

Molecular Structure and Anion Binding
The impact of substituents on the molecular structure, particularly regarding intramolecular hydrogen bonding and anion binding, has been a subject of study. Pyrid-2-yl ureas exhibit different conformational isomers and binding affinities towards cytosine, influenced by electron-withdrawing substituents. These studies contribute to understanding the structural requirements for efficient binding and the role of molecular structure in facilitating interactions with specific targets (Chien et al., 2004).

Corrosion Inhibition
Research into urea-derived Mannich bases like 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea and its analogs has shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These studies demonstrate the potential of urea derivatives in applications requiring corrosion resistance, revealing the relationship between molecular structure and inhibition efficiency. This line of research provides insights into the design of effective corrosion inhibitors based on urea derivatives (Jeeva et al., 2015).

Anticancer Activity
The synthesis and evaluation of urea derivatives, particularly those incorporating pyridin-2-ylmethoxy phenyl groups, have been investigated for their anticancer properties. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have shown significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of such molecules in cancer treatment. This research paves the way for the development of new anticancer agents leveraging the structural features of urea derivatives (Feng et al., 2020).

properties

IUPAC Name

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-4-3-5-16(12-15)25-18(27)24-13-14-7-10-26(11-8-14)17-6-1-2-9-23-17/h1-6,9,12,14H,7-8,10-11,13H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEWEQYVXZTIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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